7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Physicochemical characterization Purification optimization Positional isomer differentiation

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 422318-36-3) is a methyl-substituted tetrahydro-1,4-benzodiazepine with molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. It belongs to the privileged 1,4-benzodiazepine scaffold class, widely employed in medicinal chemistry for its modularity and drug-like properties.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 422318-36-3
Cat. No. B1603730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS422318-36-3
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NCCNC2
InChIInChI=1S/C10H14N2/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11-12H,4-5,7H2,1H3
InChIKeyNJFPGSCEQVZTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 422318-36-3) – Procurement-Ready Overview for Tetrahydrobenzodiazepine Scaffold Sourcing


7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 422318-36-3) is a methyl-substituted tetrahydro-1,4-benzodiazepine with molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . It belongs to the privileged 1,4-benzodiazepine scaffold class, widely employed in medicinal chemistry for its modularity and drug-like properties [1]. The compound is commercially available at 97% purity from multiple vendors and is typically used as a synthetic building block for library synthesis and lead optimization programs .

Why the 7-Methyl Substituent Position Matters for Tetrahydrobenzodiazepine Selection


Methyl-substituted tetrahydro-1,4-benzodiazepines are not interchangeable. The position of the methyl group on the benzo ring (e.g., 1-, 7-, or 9-position) alters the electronic distribution, lipophilicity, and steric environment of the diazepine core [1]. These differences directly impact downstream reactivity in N-alkylation, acylation, and Boc-protection steps, as well as the physicochemical properties of the final derivatives. Even subtle shifts in boiling point, logP, and density can affect purification protocols and formulation strategies, making positional isomer selection a critical decision point in scaffold-based drug discovery .

Quantitative Differentiation Evidence for 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine vs. Closest Analogs


Boiling Point and Density Differentiation vs. 1-Methyl Isomer

The 7-methyl isomer exhibits a higher boiling point and lower density compared to the 1-methyl isomer, reflecting the impact of methyl group placement on intermolecular forces and molecular packing . These differences directly influence distillation conditions and solvent selection during purification.

Physicochemical characterization Purification optimization Positional isomer differentiation

Lipophilicity (LogP) and Polar Surface Area Differentiation vs. Unsubstituted Parent

The introduction of a methyl group at the 7-position increases calculated logP from 1.51 (unsubstituted parent) to 1.98, while the polar surface area (PSA) remains 24.06 Ų . This modification enhances predicted membrane permeability without compromising hydrogen-bonding capacity.

ADME prediction Lipophilicity Drug-likeness

Purity and Commercial Availability Benchmarking vs. 9-Methyl Isomer

The 7-methyl isomer is commercially available at 97% purity from major suppliers including Fisher Scientific (via eMolecules) and Santa Cruz Biotechnology, with pricing at approximately $84/10mg . The 9-methyl isomer (CAS 195986-82-4) is offered at 97% purity from MolCore, but the 7-methyl variant has broader vendor coverage and a well-defined MDL identifier (MFCD07369975), facilitating procurement and quality documentation.

Procurement Building block sourcing Purity comparison

Receptor Binding Profile of the Unsubstituted Parent Scaffold – Baseline for 7-Methyl Derivatization

The unsubstituted parent compound 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine exhibits measurable binding affinity for the adrenergic alpha-2 receptor (Ki = 2.6 µM) and phenylethanolamine N-methyltransferase (Ki = 28.2 µM) . While direct binding data for the 7-methyl derivative are not publicly available, the position of the methyl group is known to modulate receptor subtype selectivity in related benzodiazepine SAR series [1]. This establishes the parent scaffold's baseline activity and underscores the importance of positional methylation in tuning biological activity.

Receptor binding affinity Adrenergic receptor Scaffold baseline

Solid-Phase Synthesis Compatibility of the Tetrahydrobenzodiazepine Core

The tetrahydro-1,4-benzodiazepine scaffold, including methyl-substituted variants, has been demonstrated to be accessible via an efficient solid-phase synthetic route yielding 62-78% overall in seven steps from MBHA resin and 2-nitrobenzoic acids (12 examples) [1]. This methodology enables high-throughput parallel synthesis of diverse libraries, a capability directly relevant to the procurement of the 7-methyl building block for automated library production.

Solid-phase synthesis Library production High-throughput chemistry

Recommended Procurement and Application Scenarios for 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine


Scaffold-Based Medicinal Chemistry for CNS Drug Discovery

The 7-methyltetrahydrobenzodiazepine core serves as a privileged scaffold for CNS-targeted programs, particularly those exploring monoamine reuptake inhibition. The patent literature establishes that aryl- and heteroaryl-substituted tetrahydrobenzo-1,4-diazepines can modulate norepinephrine, dopamine, and serotonin transporters [1]. The 7-methyl variant, with its elevated logP (1.98) and established solid-phase synthesis compatibility , is positioned for systematic SAR exploration at the 4-position (Boc-protection or N-alkylation) to generate focused compound libraries.

Procurement as a Quality-Controlled Building Block for Parallel Library Synthesis

With 97% purity, established MDL number (MFCD07369975), and availability from multiple global vendors including Fisher Scientific and Santa Cruz Biotechnology [1], this compound is suitable for procurement by academic screening centers and biotech CROs that require documented, reproducible quality for automated library production. The solid-phase methodology described by Liu et al. (2011) provides a validated synthetic route for downstream diversification [2].

Physicochemical Benchmarking for Positional Isomer Selection in Lead Optimization

When a medicinal chemistry program requires a systematic comparison of methyl-substituted tetrahydrobenzodiazepine isomers, the quantifiable differences in boiling point (+10.9 °C vs. 1-methyl isomer) and density (0.999 vs. 1.007 g/cm³) [1] provide decision-critical data for purification method development and formulation compatibility. The 7-methyl isomer's distinct properties make it the preferred choice when higher boiling point and lower density are advantageous for the downstream synthesis route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.